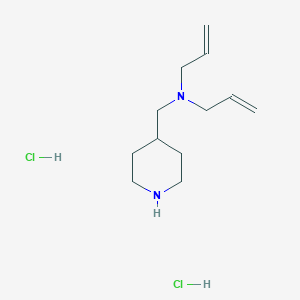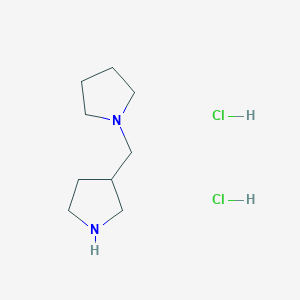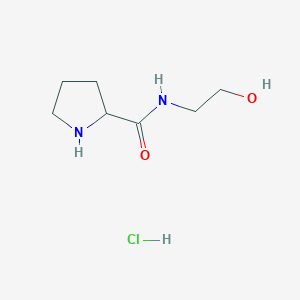
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis and characterization of novel acrylamide derivatives, including N-((2-hydroxyethyl) carbamothioyl) acrylamide (HCA), have been studied . These chemicals were prepared and their chemical structures were analyzed and confirmed using IR and 1H NMR .Chemical Reactions Analysis
In a study, acrylamide derivatives, including N-((2-hydroxyethyl) carbamothioyl) acrylamide, were investigated as corrosion inhibitors for carbon steel in a hydrochloric acid solution . These derivatives function as mixed-type inhibitors that physically adsorb on the carbon steel surface, creating a thin coating that shields the surface from corrosive fluids .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is involved in the synthesis of various compounds with significant applications in antimicrobial activities. For example, the synthesis of novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides, which have demonstrated significant activity against bacterial or fungal strains, is achieved through reactions involving compounds related to N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride (Zhuravel et al., 2005).
Application in Organic Synthesis
This compound also plays a crucial role in the field of organic synthesis. It serves as a building block for the synthesis of various substituted pyrazoles, which have demonstrated antitumor and antimicrobial activities. This indicates its potential in the development of new therapeutic agents (Riyadh, 2011).
Crystal and Molecular Structure Analysis
The compound's structural and molecular characteristics have been studied, providing insights into its potential applications in crystallography and material science. For example, the crystal structure of related compounds has been determined using single-crystal X-ray diffraction, which is vital for understanding the material properties and potential applications in various fields (Chen et al., 2011).
Catalysis and Polymer Chemistry
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride is relevant in catalysis and polymer chemistry. For instance, it has been used in the synthesis of copolymers with potential applications in controlled-release systems, highlighting its importance in materials science and pharmacology (Babazadeh, 2007).
Antidepressant and Nootropic Agents
The compound is associated with the synthesis of various derivatives that exhibit antidepressant and nootropic activities. These applications are crucial in the development of new therapeutic agents for mental health disorders (Thomas et al., 2016).
Direcciones Futuras
Hydrogels, which can respond to stimuli and adapt their responses based on external cues from their environments, have become a thriving research frontier in the biomedical engineering field . They are widely used in the biomedical field due to their high stability, physicochemical properties, and biocompatibility . Future research may explore the potential of N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride in the development of smart hydrogels for advanced drug delivery systems .
Propiedades
IUPAC Name |
N-(2-hydroxyethyl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c10-5-4-9-7(11)6-2-1-3-8-6;/h6,8,10H,1-5H2,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWNRBMPJQXCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)-2-pyrrolidinecarboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



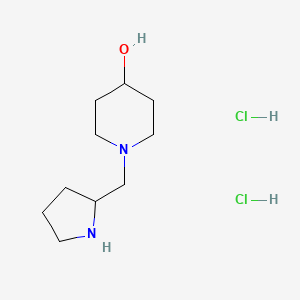
![Ethyl 3-amino-4-[benzyl(ethyl)amino]benzoate](/img/structure/B1398311.png)
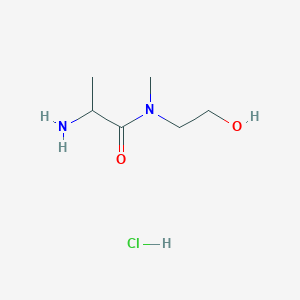
![Methyl (2S,4S)-4-[4-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398315.png)
![2-[Ethyl(3-piperidinyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398316.png)

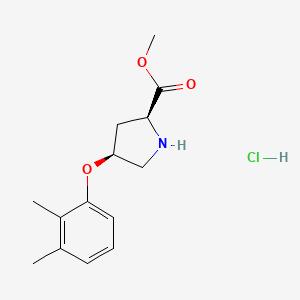
![1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1398319.png)
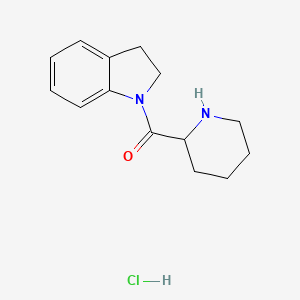
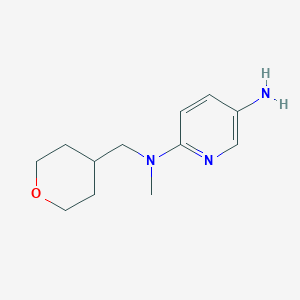
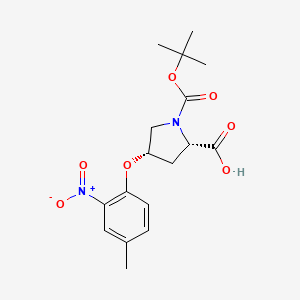
![1-Pyrrolidinyl(4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridin-3-yl)methanone hydrochloride](/img/structure/B1398330.png)
